1H,1H,9H-Perfluorononyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,9H-Perfluorononyl methyl carbonate is a fluorinated organic compound with the molecular formula C10H6F16O3. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,9H-Perfluorononyl methyl carbonate typically involves the reaction of perfluorononyl alcohol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H,1H,9H-Perfluorononyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorononyl carboxylic acid.
Reduction: Reduction reactions can convert it into perfluorononyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorononyl carboxylic acid.
Reduction: Perfluorononyl alcohol.
Substitution: Various substituted perfluorononyl derivatives.
Wissenschaftliche Forschungsanwendungen
1H,1H,9H-Perfluorononyl methyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules and as a probe in biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 1H,1H,9H-Perfluorononyl methyl carbonate involves its interaction with molecular targets through its fluorinated carbon chain. The compound’s unique properties, such as hydrophobicity and chemical inertness, allow it to interact with various biological and chemical systems, influencing their behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H,1H,9H-Perfluorononyl methyl ether
- 1H,1H,9H-Perfluorononyl acetate
- 1H,1H,9H-Perfluorononyl chloride
Uniqueness
1H,1H,9H-Perfluorononyl methyl carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability compared to other similar compounds. Its high thermal stability and chemical resistance make it particularly valuable in applications requiring robust performance under extreme conditions.
Eigenschaften
Molekularformel |
C11H6F16O3 |
---|---|
Molekulargewicht |
490.14 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methyl carbonate |
InChI |
InChI=1S/C11H6F16O3/c1-29-4(28)30-2-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)3(12)13/h3H,2H2,1H3 |
InChI-Schlüssel |
DWUQMAIUHRSFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.